molecular formula C23H20F3N3O4S B11584077 ethyl 3-oxo-5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

ethyl 3-oxo-5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B11584077
M. Wt: 491.5 g/mol
InChI Key: AJXLHAVBYLPJDS-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as a furan ring, a trifluoromethyl group, and a triazatricyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Construction of the Triazatricyclo Ring System: This step involves the cyclization of intermediates containing nitrogen and sulfur atoms under specific conditions, such as heating with a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, ethyl 3-oxo-5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-5-[5-(phenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate: Similar structure but lacks the trifluoromethyl group.

    Ethyl 3-oxo-5-[5-(4-methylphenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ethyl 3-oxo-5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C23H20F3N3O4S

Molecular Weight

491.5 g/mol

IUPAC Name

ethyl 3-oxo-5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C23H20F3N3O4S/c1-2-32-22(31)29-9-8-14-17(11-29)34-21-18(14)20(30)27-19(28-21)16-7-6-15(33-16)12-4-3-5-13(10-12)23(24,25)26/h3-7,10,19,28H,2,8-9,11H2,1H3,(H,27,30)

InChI Key

AJXLHAVBYLPJDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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